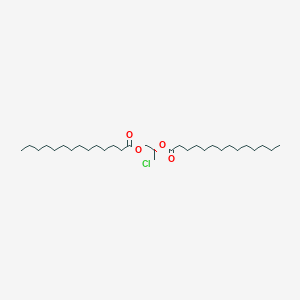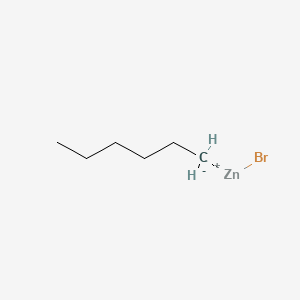
Capreomycin IIB Trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capreomycin IIB Trihydrochloride is a cyclic polypeptide antibiotic that belongs to the aminoglycoside family. It is primarily used as a second-line treatment for multidrug-resistant tuberculosis. This compound is produced by the bacterium Streptomyces capreolus and is known for its ability to inhibit protein synthesis in bacteria, making it effective against Mycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: Capreomycin IIB Trihydrochloride is synthesized through a series of complex biochemical reactions involving the bacterium Streptomyces capreolus. The production process includes fermentation, extraction, and purification steps. The fermentation process involves growing the bacterium in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The extracted compound is then purified using various chromatographic techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces capreolus is cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained in the form of a trihydrochloride salt, which enhances its stability and solubility .
化学反应分析
Types of Reactions: Capreomycin IIB Trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
科学研究应用
Capreomycin IIB Trihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of cyclic polypeptides. In biology, it serves as a tool for investigating the mechanisms of protein synthesis inhibition in bacteria. In medicine, it is a critical component of multidrug-resistant tuberculosis treatment regimens.
作用机制
The mechanism of action of Capreomycin IIB Trihydrochloride involves the inhibition of protein synthesis in bacteria. The compound binds to the 70S ribosomal unit, preventing the formation of functional proteins necessary for bacterial survival. This binding results in the production of abnormal proteins, ultimately leading to bacterial cell death. The primary molecular target of this compound is the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis .
相似化合物的比较
Similar Compounds: Capreomycin IIB Trihydrochloride is similar to other aminoglycoside antibiotics such as kanamycin, amikacin, and streptomycin. These compounds share a common mechanism of action and are used in the treatment of tuberculosis and other bacterial infections .
Uniqueness: What sets this compound apart from other similar compounds is its unique cyclic polypeptide structure, which contributes to its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Additionally, its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .
属性
CAS 编号 |
71772-33-3 |
|---|---|
分子式 |
C₁₉H₃₅Cl₃N₁₂O₆ |
分子量 |
633.92 |
同义词 |
Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA Trihy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)


![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)


![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)

